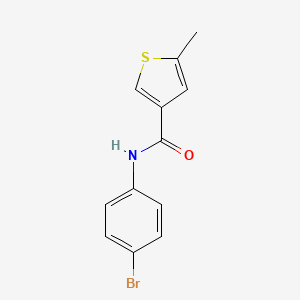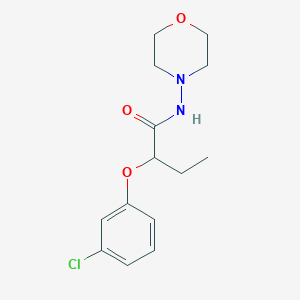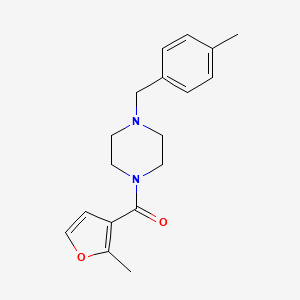![molecular formula C19H19BrN2O2 B4179877 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4179877.png)
2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
Overview
Description
2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as BPIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to inhibit the activation of the NLRP3 inflammasome by blocking the interaction between NLRP3 and ASC. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to inhibit the expression of various pro-inflammatory cytokines, including IL-1β and IL-18. Additionally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the expression of various pro-inflammatory cytokines, including IL-1β and IL-18.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its specificity towards the NLRP3 inflammasome. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to inhibit the activation of the NLRP3 inflammasome without affecting other inflammasomes. Additionally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have low toxicity in vitro and in vivo. One limitation of using 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One potential direction is the development of 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide and its potential therapeutic applications. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could also be investigated for its potential use in combination with other anti-inflammatory or anti-cancer agents. Finally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could be studied for its potential role in the treatment of other diseases, such as fibrosis and autoimmune disorders.
In conclusion, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. Its mechanism of action involves the inhibition of various signaling pathways, including the NLRP3 inflammasome. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Scientific Research Applications
2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases. Additionally, 2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-bromo-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-17-7-3-2-6-16(17)18(23)21-15-10-8-14(9-11-15)19(24)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRVUWSPPJIZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4179800.png)
![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)


![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4179827.png)
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-{3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4179833.png)
![1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4179865.png)


![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4179884.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4179887.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)

